

preparing stock solutions of (R)-ML375 for experiments

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Compound of Interest

Compound Name: (R)-ML375

Cat. No.: B12374501

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Application Notes and Protocols for (R)-ML375

(R)-ML375 is the inactive enantiomer of ML375, a potent and selective negative allosteric modulator (NAM) of the M5 muscarinic acetylcholine receptor (mAChR). While **(R)-ML375** itself is devoid of M5 mAChR activity ($IC_{50} > 30 \mu M$), it is often used as a negative control in experiments involving the active (S)-enantiomer, ML375. These notes provide detailed protocols for the preparation of stock solutions of **(R)-ML375** for use in scientific research.

Mechanism of Action

ML375, the active racemate, acts as a negative allosteric modulator of the M5 muscarinic acetylcholine receptor. This means it binds to a site on the receptor that is different from the orthosteric site where the endogenous ligand, acetylcholine, binds. This binding event reduces the receptor's response to acetylcholine. The M5 receptor is expressed in the central nervous system, particularly in dopaminergic neurons of the substantia nigra pars compacta and the ventral tegmental area, suggesting a role in modulating dopamine release. Consequently, ML375 has been investigated for its potential in treating substance use disorders. As the inactive enantiomer, **(R)-ML375** is not expected to exhibit these effects and serves as an ideal negative control to ensure that any observed biological effects are due to the specific action of the (S)-enantiomer on the M5 receptor.

Chemical and Physical Properties

Property	Value	Reference
Synonyms	(R)-VU0483253	
Molecular Formula	C ₂₃ H ₁₅ ClF ₂ N ₂ O ₂	
Molecular Weight	424.83 g/mol	
Appearance	White to off-white solid	
Purity	>98%	
CAS Number	1488362-56-6	

Experimental Protocols

In Vitro Stock Solution Preparation

This protocol describes the preparation of a high-concentration stock solution of **(R)-ML375** in DMSO for use in cell-based assays and other in vitro experiments.

Materials:

- **(R)-ML375** powder
- Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Ultrasonic bath

Protocol:

- Weighing: Accurately weigh the desired amount of **(R)-ML375** powder.
- Dissolution: Add the appropriate volume of DMSO to achieve the desired stock concentration. It is highly recommended to use newly opened, anhydrous DMSO as the compound is hygroscopic.

- Solubilization: Vortex the solution thoroughly. If the compound does not fully dissolve, sonicate the solution in an ultrasonic bath. Gentle warming may also aid in dissolution.
- Aliquoting: Once a clear solution is obtained, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
- Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Stock Solution Concentration Table (for in vitro use):

Desired Concentration	Mass of (R)-ML375 (for 1 mL)	Volume of DMSO
1 mM	0.425 mg	1 mL
5 mM	2.124 mg	1 mL
10 mM	4.248 mg	1 mL
100 mg/mL (235.39 mM)	100 mg	1 mL

Note: The solubility in DMSO is reported to be 100 mg/mL with the aid of ultrasonication.

In Vivo Formulation Preparation

For animal studies, **(R)-ML375** needs to be formulated in a vehicle suitable for administration (e.g., intraperitoneal injection). The following protocols provide two common formulations. It is crucial to first prepare a concentrated stock solution in DMSO before further dilution.

Protocol A: Formulation with PEG300 and Tween-80

This formulation is suitable for achieving a concentration of 2.5 mg/mL.

Materials:

- **(R)-ML375**

- DMSO
- PEG300
- Tween-80
- Saline (0.9% NaCl)
- Sterile tubes
- Vortex mixer
- Ultrasonic bath

Protocol:

- Prepare a 25 mg/mL DMSO stock solution: Dissolve 25 mg of **(R)-ML375** in 1 mL of DMSO. Use ultrasonication to ensure complete dissolution.
- Formulation (for 1 mL final volume):
 - In a sterile tube, add 100 µL of the 25 mg/mL **(R)-ML375** stock solution in DMSO.
 - Add 400 µL of PEG300 and mix thoroughly.
 - Add 50 µL of Tween-80 and mix until the solution is homogeneous.
 - Add 450 µL of saline to bring the final volume to 1 mL.
 - The final concentration of **(R)-ML375** will be 2.5 mg/mL.

Protocol B: Formulation with Corn Oil

This formulation is an alternative for achieving a concentration of 2.5 mg/mL.

Materials:

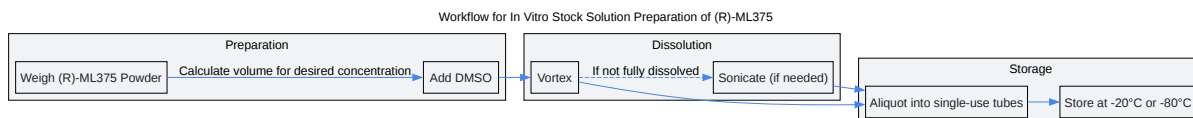
- **(R)-ML375**

- DMSO
- Corn Oil
- Sterile tubes
- Vortex mixer
- Ultrasonic bath

Protocol:

- Prepare a 25 mg/mL DMSO stock solution: Dissolve 25 mg of **(R)-ML375** in 1 mL of DMSO. Use ultrasonication to ensure complete dissolution.
- Formulation (for 1 mL final volume):
 - In a sterile tube, add 100 μ L of the 25 mg/mL **(R)-ML375** stock solution in DMSO.
 - Add 900 μ L of corn oil.
 - Mix thoroughly until a clear solution is obtained.
 - The final concentration of **(R)-ML375** will be 2.5 mg/mL.

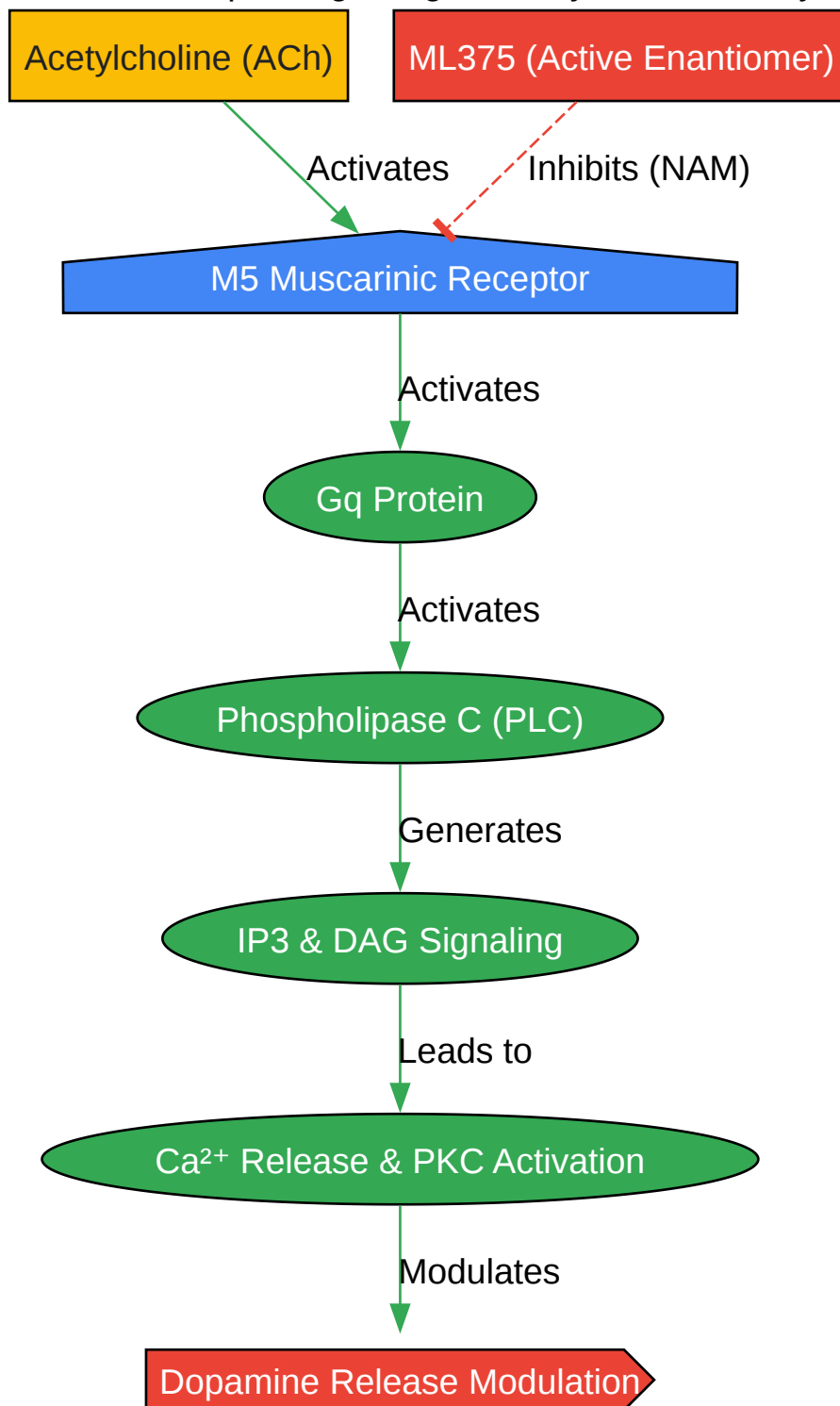
Visualizations



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Caption: Workflow for preparing **(R)-ML375** stock solutions for in vitro use.

Simplified M5 Receptor Signaling Pathway Modulation by ML375



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Caption: Simplified signaling pathway of the M5 receptor and its modulation by ML375.

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